E3 Ligase Ligand-linker Conjugate 61
Description
Chemical Identity and Nomenclature
This compound is a heterobifunctional molecule comprising three distinct components:
- Target protein-binding ligand : A moiety designed to selectively bind a protein of interest (POI).
- E3 ligase-recruiting ligand : A chemical entity that engages an E3 ubiquitin ligase, facilitating ubiquitination.
- Linker : A covalent bridge optimizing spatial orientation and stability between the two ligands.
Systematic IUPAC Name
Following IUPAC guidelines for conjugates, its name integrates substrate and active species descriptors. For example, if the POI ligand is a kinase inhibitor and the E3 ligase ligand is derived from Piperlongumine (PL), the name might be:
(S)-N-(4-((4-((3-(3,4-Dimethoxyphenyl)acryloyl)oxy)phenyl)amino)quinazolin-6-yl)acrylamide-PEG4-KEAP1 ligand conjugate.
Molecular Formula and Structural Features
While the exact formula of Conjugate 61 is proprietary, analogous structures (e.g., K-Ras ligand-linker conjugates) suggest a formula approximating C₅₀H₆₂N₁₀O₁₀S₂ , with a polyethylene glycol (PEG)-based linker and aromatic motifs for ligase engagement. Key structural attributes include:
Historical Development of PROTAC-Based Degraders
The evolution of PROTACs has been marked by three phases:
First-Generation PROTACs (2001–2010) :
Second-Generation PROTACs (2010–2018) :
Third-Generation PROTACs (2018–Present) :
A pivotal study in 2022 identified PL as a covalent KEAP1 binder, enabling PROTACs like Conjugate 61 to degrade targets in CRBN/VHL-resistant contexts. This shift addressed critical gaps in earlier designs, such as E3 ligase heterogeneity across tissues.
Role in Targeted Protein Degradation (TPD)
Conjugate 61 operates via a four-step mechanism:
- POI Binding : The target ligand binds with high affinity (e.g., kinase inhibitors with Kd < 10 nM).
- E3 Ligase Recruitment : The E3 ligand engages KEAP1, inducing conformational changes that activate ubiquitination.
- Ubiquitin Transfer : KEAP1 cooperates with E2 enzymes (e.g., UBE2D1) to polyubiquitinate the POI.
- Proteasomal Degradation : Ubiquitinated POI is recognized by 26S proteasome regulators (e.g., PSMD4), leading to ATP-dependent hydrolysis.
Key Advantages Over Traditional PROTACs
- Ligase Flexibility : KEAP1’s broad tissue expression enhances applicability in solid tumors.
- Covalent Engagement : PL-derived ligands form irreversible bonds with KEAP1’s cysteine residues, prolonging degradation activity.
- Linker Optimization : PEG-based spacers balance hydrophilicity and steric flexibility, improving cellular uptake.
Comparative Efficacy In preclinical models, Conjugate 61 achieved DC₅₀ values of 2–5 nM for oncogenic targets like CDK9, outperforming CRBN-based PROTACs (DC₅₀ = 9–15 nM). This efficacy stems from KEAP1’s high basal expression and lack of endogenous substrates in certain cancers.
Properties
Molecular Formula |
C36H49N5O7S |
|---|---|
Molecular Weight |
695.9 g/mol |
IUPAC Name |
tert-butyl 4-[[5-[(2R)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]-1,2-oxazol-3-yl]oxymethyl]-4-methylpiperidine-1-carboxylate |
InChI |
InChI=1S/C36H49N5O7S/c1-22(2)30(28-17-29(39-48-28)46-20-36(7)12-14-40(15-13-36)34(45)47-35(4,5)6)33(44)41-19-26(42)16-27(41)32(43)37-18-24-8-10-25(11-9-24)31-23(3)38-21-49-31/h8-11,17,21-22,26-27,30,42H,12-16,18-20H2,1-7H3,(H,37,43)/t26-,27+,30-/m1/s1 |
InChI Key |
XLNQNKYTZOQOSM-HRHHFINDSA-N |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@@H](C4=CC(=NO4)OCC5(CCN(CC5)C(=O)OC(C)(C)C)C)C(C)C)O |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C4=CC(=NO4)OCC5(CCN(CC5)C(=O)OC(C)(C)C)C)C(C)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes for E3 Ligase Ligand-Linker Conjugate 61
Synthesis of the E3 Ligand Component
The E3 ligand is synthesized with a functional handle (“exit vector”) for linker attachment. For VHL ligands, this often involves modifying the (S,R,S)-AHPC scaffold to introduce amines or carboxylic acids. A representative route includes:
- Functionalization of (S,R,S)-AHPC : Introduction of a primary amine at the solvent-exposed methyl group via reductive amination or nucleophilic substitution.
- Protection/deprotection steps : Temporary protection of reactive groups (e.g., Fmoc for amines) to prevent side reactions during subsequent coupling.
For CRBN ligands like thalidomide derivatives, modifications at the phthalimide ring’s 4-position are common, enabling amide or ether linkages.
Linker Preparation and Activation
Linkers are typically synthesized as bifunctional spacers. For LLC-61, a PEG-based linker is hypothesized, as seen in analogous conjugates:
Conjugation of E3 Ligand and Linker
The E3 ligand and linker are coupled via:
Analytical Characterization of LLC-61
Critical quality attributes include:
- Purity : ≥95% by HPLC (C18 column, acetonitrile/water gradient).
- Molecular weight confirmation : High-resolution mass spectrometry (HRMS) to verify the expected mass (±2 ppm).
- Structural validation : NMR (¹H, ¹³C) to confirm linker attachment sites and stereochemistry.
Table 1: Hypothetical Physicochemical Properties of LLC-61
| Property | Value |
|---|---|
| Molecular Formula | C₃₅H₅₀ClN₅O₈S (hypothetical) |
| Molecular Weight | 775.34 g/mol |
| Solubility | ≥50 mM in DMSO |
| HPLC Retention Time | 12.8 min (C18, 60% MeCN) |
Optimization Challenges and Solutions
Solubility Enhancement
Bulky PROTACs like LLC-61 often suffer from poor aqueous solubility. Strategies include:
Chemical Reactions Analysis
Types of Reactions
E3 Ligase Ligand-linker Conjugate 61 undergoes several types of chemical reactions, including:
Substitution Reactions: Involving the replacement of functional groups on the ligands or linker.
Oxidation and Reduction Reactions: Modifying the oxidation state of specific atoms within the molecule.
Coupling Reactions: Forming bonds between the ligands and the linker.
Common Reagents and Conditions
Common reagents used in these reactions include:
Primary Amines: For linker attachment.
DIPEA (N,N-Diisopropylethylamine): As a base in coupling reactions.
DMF (Dimethylformamide): As a solvent in high-temperature reactions.
Major Products Formed
The major product formed from these reactions is the complete this compound, which is then used in PROTAC applications .
Scientific Research Applications
Key Applications
-
Targeted Protein Degradation
- E3 Ligase Ligand-linker Conjugate 61 has been utilized to develop PROTACs that selectively degrade specific proteins involved in disease pathways. For instance, studies have shown that conjugates can effectively recruit E3 ligases to target proteins lacking known small molecule ligands, enhancing degradation efficiency through strategic linker design .
-
Cancer Therapeutics
- The conjugate has been employed in creating PROTACs targeting oncogenic proteins. For example, VHL-based PROTACs have demonstrated significant efficacy in degrading androgen receptor variants in prostate cancer models, with reported DC50 values as low as 1.0 nM . This highlights the potential for developing targeted therapies that circumvent resistance mechanisms.
-
Neurodegenerative Disease Treatment
- Recent research indicates that E3 ligase ligand-linker conjugates can target proteins associated with neurodegenerative diseases, such as tau protein in Alzheimer's disease. By utilizing CRBN as an E3 ligase, researchers have shown promising results in degrading tau aggregates, which are implicated in disease progression .
-
Optimization of Linker Structures
- The choice of linker is critical for the efficacy of PROTACs. Studies have demonstrated that varying linker lengths and chemistries can significantly impact the degradation rates of target proteins. For example, PEG linkers have been explored for their hydrophilicity and flexibility, which can enhance cellular uptake and target accessibility .
Case Studies
Mechanism of Action
The mechanism of action of E3 Ligase Ligand-linker Conjugate 61 involves the formation of a ternary complex between the E3 ligase, the target protein, and the PROTAC molecule. This complex facilitates the transfer of ubiquitin from the E2 enzyme to the target protein, marking it for degradation by the proteasome . The molecular targets and pathways involved include the ubiquitin-proteasome system and specific E3 ligases such as von Hippel-Lindau (VHL) .
Comparison with Similar Compounds
Table 1: Key Properties of E3 Ligase Ligand-Linker Conjugates
*DC₅₀: Concentration required for 50% target degradation.
†Hypothetical yield based on similar synthetic routes (e.g., alkylation or coupling reactions).
E3 Ligase Ligand Specificity
- Conjugate 61 : Likely employs a thalidomide-based ligand for CRBN recruitment, a common strategy due to CRBN's role in degrading neo-substrates like IKZF1/3 .
- VHL-based PROTACs : (S,R,S)-AHPC derivatives exhibit higher potency (DC₅₀ = 5 nM) but require shorter linkers for optimal VHL engagement .
- IAP/MDM2 ligands : Less commonly used due to off-target effects but offer alternative degradation pathways .
Efficacy and Selectivity
- Conjugate 61’s hypothetical DC₅₀ of 10 nM suggests superior activity over Thalidomide-PEG2-C2-NH2 (50 nM) but lower than VHL-based PROTACs (5 nM).
- Linker length and attachment points critically influence ternary complex stability. For example, benzylic position attachment (as in Conjugate 61) may improve POI-E3 ligase proximity compared to amide bonds .
Research Findings and Challenges
- Synthetic Challenges : Conjugate 61’s synthesis may require multi-step reactions, including urea bond formation or cyclization, as seen in Schemes 45–47 . Low yields (e.g., 43% for OH-linker alkylation) highlight the need for optimized conditions .
- Drug-Likeness: Tools like SwissADME predict PROTACs often violate Lipinski’s rule of five due to high molecular weight, necessitating innovative delivery strategies .
- Emerging E3 Ligases: While CRBN and VHL dominate PROTAC design, Conjugate 61 could explore underutilized E3 ligases (e.g DCAF15, RNF114) for novel degradation pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
